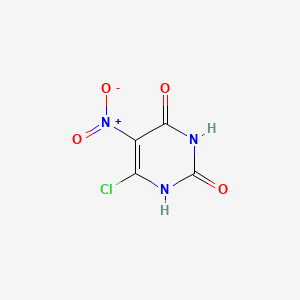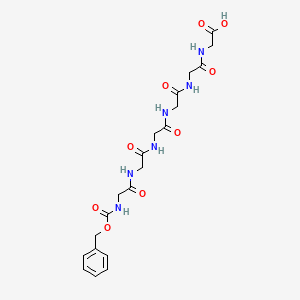
6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione can be represented by the canonical SMILES stringC1(=C(NC(=O)NC1=O)Cl)N+[O-] . The InChI representation of the molecule is InChI=1S/C4H2ClN3O4/c5-2-1(8(11)12)3(9)7-4(10)6-2/h(H2,6,7,9,10) . Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione include a molecular weight of 191.53 g/mol. The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass is 190.9733832 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Crystal Structure Analysis : The study by Schwabenländer, Kirfel, and Müller (1998) discusses the synthesis of 6-amino-3-methylpyrimidine-2,4(1H,3H)-dione, which is structurally related to 6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione. They achieved this through regioselective methylation of 6-aminouracil, followed by nitrosation. This process is significant for understanding the crystal structures of such compounds, which could have implications in material science and pharmacology (Schwabenländer et al., 1998).
Chemical Transformations and Derivatives
- Synthesis of Derivatives : A study by Amin and Mohammed (2001) explored the formation of red complexes of Thorium and rare earth elements with derivatives of pyrimidine-2,4(1H,3H)-dione. This showcases the potential of 6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione derivatives in analytical chemistry, particularly in the spectrophotometric determination of rare earth metals (Amin & Mohammed, 2001).
- Synthesis of Thietanylpyrimidine and Thietanylimidazole Derivatives : Meshcheryakova and Kataev (2013) synthesized new derivatives of pyrimidine-2,4(1H,3H)-dione. These derivatives, involving thietanyl substitution, expand the chemical utility of pyrimidine-2,4(1H,3H)-dione, which could include 6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione, in creating novel compounds with potential applications in medicinal and organic chemistry (Meshcheryakova & Kataev, 2013).
Complex Formation and Analytical Applications
- Formation of Complexes with Rare Earth Elements : The research by Amin, Mohammed, and Mousa (2003) on the reaction of yttrium with derivatives of pyrimidine-2,4-dione, including studies on complex formation, highlights the potential of 6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione in analytical applications for the determination of elements like yttrium in alloys (Amin, Mohammed, & Mousa, 2003).
Eigenschaften
IUPAC Name |
6-chloro-5-nitro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN3O4/c5-2-1(8(11)12)3(9)7-4(10)6-2/h(H2,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFMSTOIHBOPQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289269 | |
| Record name | 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione | |
CAS RN |
6630-30-4 | |
| Record name | 6630-30-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1347222.png)





![3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid](/img/structure/B1347232.png)




